

Atr-IN-4: A Selective ATR Kinase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Atr-IN-4

Cat. No.: B15620912

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Atr-IN-4**, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA damage response (DDR), a network of pathways essential for maintaining genomic integrity. Due to the heightened replication stress inherent in many cancer cells, ATR has emerged as a promising therapeutic target. This document consolidates the available preclinical data on **Atr-IN-4**, details relevant experimental methodologies, and provides visualizations of the pertinent biological pathways and experimental workflows to support further research and development of this compound.

Introduction to ATR Kinase and its Role in Cancer

The ATR kinase is a master regulator of the cellular response to DNA damage and replication stress.[1] In response to single-strand DNA (ssDNA) breaks, which are common in rapidly proliferating cancer cells, ATR activates a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[2] This allows cancer cells to survive and continue to divide despite genomic instability. Inhibition of ATR abrogates this crucial survival mechanism, leading to the accumulation of DNA damage and ultimately, cancer cell death, a concept known as synthetic lethality.[2]

Atr-IN-4: A Novel ATR Inhibitor

Atr-IN-4 is a small molecule inhibitor of ATR kinase. Information regarding its discovery and initial characterization is detailed in patent CN112142744A.[\[3\]](#) Preclinical data demonstrates its potential as an anti-cancer agent through the inhibition of tumor cell growth.

Mechanism of Action

Atr-IN-4, like other ATR inhibitors, is designed to competitively bind to the ATP-binding pocket of the ATR kinase domain. This prevents the phosphorylation of ATR's downstream substrates, most notably Chk1 (Checkpoint Kinase 1). The inhibition of the ATR-Chk1 signaling pathway disrupts the S and G2/M cell cycle checkpoints, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.

Quantitative Data Summary

Currently, publicly available quantitative data for **Atr-IN-4** is limited. The following table summarizes the reported in vitro efficacy of **Atr-IN-4** in two human cancer cell lines.

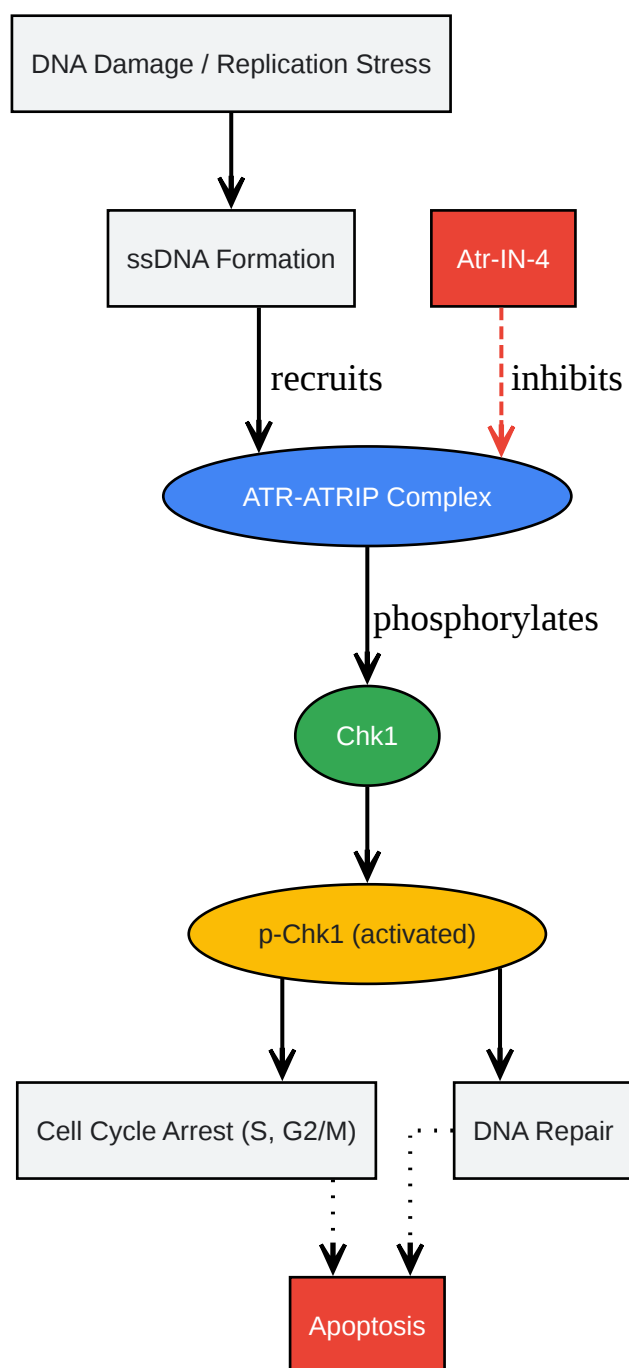
Cell Line	Cancer Type	IC50 (nM)	Reference
DU145	Human Prostate Cancer	130.9	[3]
NCI-H460	Human Lung Cancer	41.33	[3]

Note: Further detailed quantitative data regarding the biochemical potency (IC50 against purified ATR kinase), a broad kinase selectivity profile, in vivo efficacy in animal models, and pharmacokinetic properties of **Atr-IN-4** are not yet publicly available. The primary source for this information is patent CN112142744A, the full text of which was not accessible for this review.

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response pathway and the point of inhibition by **Atr-IN-4**.

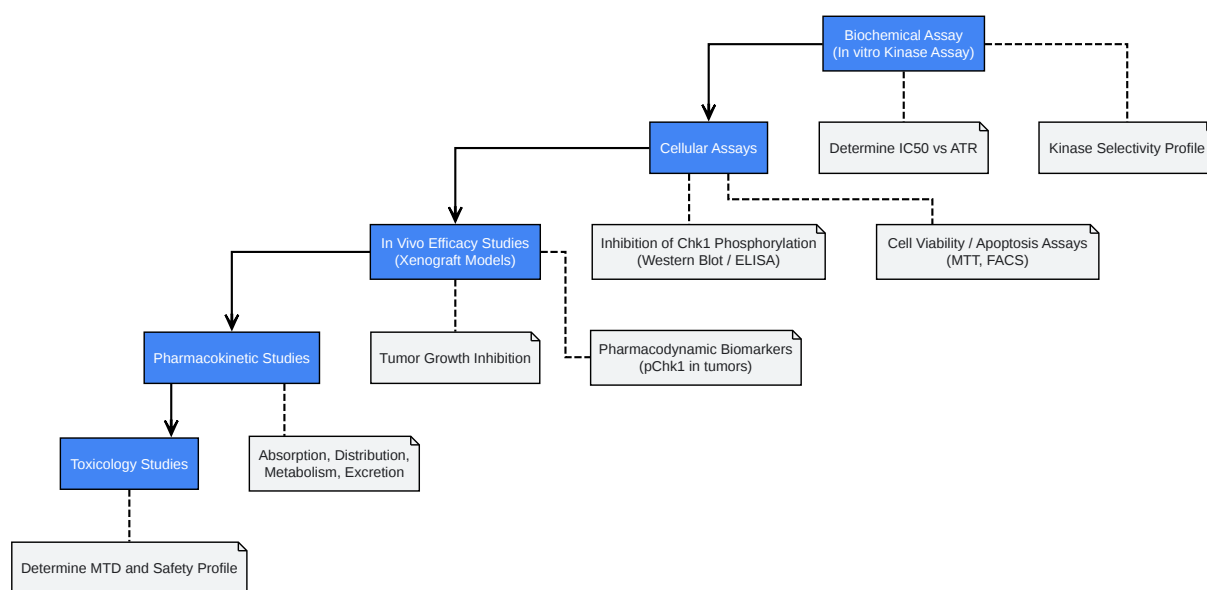


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Caption: The ATR signaling pathway is activated by DNA damage, leading to Chk1 phosphorylation and subsequent cell cycle arrest and DNA repair. **Atr-IN-4** inhibits ATR kinase activity, blocking this protective response.

Experimental Workflow for Evaluating ATR Inhibitors

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel ATR inhibitor like **Atr-IN-4**.



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- To cite this document: BenchChem. [Atr-IN-4: A Selective ATR Kinase Inhibitor for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620912#atr-in-4-as-a-selective-atr-kinase-inhibitor]

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